{4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone
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Overview
Description
The compound {4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone is a complex organic molecule that features a benzothiazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the benzothiazinone core: This can be achieved through the cyclization of appropriate thioamide and halogenated aromatic compounds under acidic conditions.
Introduction of the benzyloxy group: This step involves the nucleophilic substitution of a halogenated benzene derivative with benzyl alcohol in the presence of a base.
Final coupling: The final step involves coupling the benzothiazinone core with the benzyloxy and phenyl groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
{4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the benzene rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
{4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to the disruption of specific biochemical pathways, resulting in the desired therapeutic effect.
Comparison with Similar Compounds
{4-[4-(benzyloxy)phenyl]-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone: can be compared with other benzothiazinone derivatives:
{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
{4-[4-(benzyloxy)phenyl]-6-chloro-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties and interactions with biological targets.
The uniqueness of This compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[6-fluoro-1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20FNO4S/c29-22-11-16-26-25(17-22)30(18-27(35(26,32)33)28(31)21-9-5-2-6-10-21)23-12-14-24(15-13-23)34-19-20-7-3-1-4-8-20/h1-18H,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCZKQCTFPTXDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=C(S(=O)(=O)C4=C3C=C(C=C4)F)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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